![molecular formula C12H17N3 B12601310 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- CAS No. 646056-65-7](/img/structure/B12601310.png)
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically employ readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the use of cyclopentanone and pyridine derivatives under specific reaction conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production and reduce costs .
化学反応の分析
Types of Reactions
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
科学的研究の応用
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in the design of central nervous system agents.
Industry: It is employed in the development of novel materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these biological targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity in various applications .
類似化合物との比較
Similar Compounds
- 2,5-Diazaspiro[3.4]octane
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
- 2,5-Diazaspiro[3.4]octane, 2-methyl-, hydrochloride
Uniqueness
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- stands out due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for biological interactions. This makes it a valuable compound for the development of new drugs and materials .
特性
CAS番号 |
646056-65-7 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-14-7-3-5-12(14)9-15(10-12)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9-10H2,1H3 |
InChIキー |
ZAMFAPYLXXZEHB-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC12CN(C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)

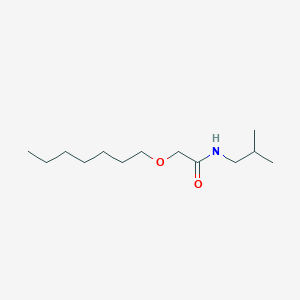

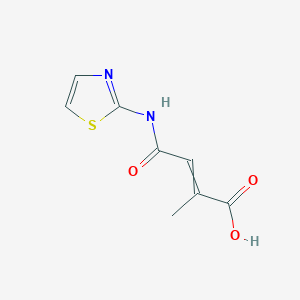
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
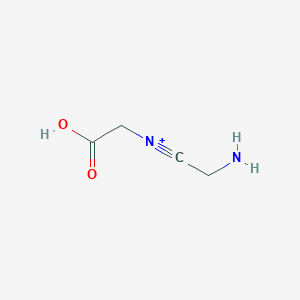
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)


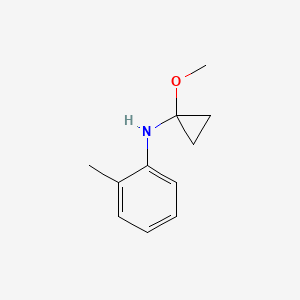
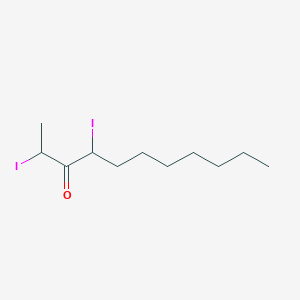
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
